molecular formula C13H10N4S B1672459 Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine CAS No. 3374-88-7

Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine

Cat. No. B1672459
CAS RN: 3374-88-7
M. Wt: 254.31 g/mol
InChI Key: RYCUBTFYRLAMFA-UHFFFAOYSA-N
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Description

GW354586X is a potent inhibitor of small conductance calcium-activated potassium (SK) channels. It interacts with the channel at the apamin binding site.

Scientific Research Applications

Tautomeric Preferences and Electron Donating Property Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine demonstrates dynamic tautomerism and exhibits divalent N(I) character, as evidenced by quantum chemical analysis. This compound shows a competition between the thiazole and pyridine groups to accommodate the tautomeric hydrogen, leading to its electron-donating property. These attributes contribute to its versatility in therapeutically significant species (Bhatia, Malkhede, & Bharatam, 2013).

Synthetic Utility in Heterocyclic Compounds It has been utilized as a robust and practical synthetic equivalent in the formal cycloaddition onto electron-rich alkynes under gold catalysis. This approach provides convergent and regioselective access to various imidazo-fused heteroaromatics, demonstrating the compound's significant versatility in synthetic chemistry (Garzón & Davies, 2014).

Facilitation of Oxidative C–H Functionalization The compound facilitates the oxidative C–H functionalization, leading to the synthesis of biologically potent derivatives through a metal-free approach. This highlights its role in streamlining the synthesis of complex molecules with a broad scope of substrates, which is beneficial for medicinal chemistry research (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Role in Histone Lysine Demethylase Inhibition Research on N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives has shown their potential as inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which are crucial for the regulation of gene expression. These compounds demonstrate the ability to bind to Fe(II) in the active site, highlighting their therapeutic potential in epigenetics (Bavetsias et al., 2016).

Antimicrobial and Antioxidant Activities Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine derivatives have been synthesized for their in vitro antimicrobial potentialities and antioxidant activities. Molecular docking studies suggest that these compounds may act as inhibitors, contributing to their utility in developing new therapeutic agents (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Corrosion Inhibition The compound has been evaluated as an effective corrosion inhibitor for copper in acidic solutions. Its maximum inhibition efficiency highlights its potential for applications in materials science and engineering (Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020).

properties

IUPAC Name

N,4-dipyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c1-3-7-14-10(5-1)11-9-18-13(16-11)17-12-6-2-4-8-15-12/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCUBTFYRLAMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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